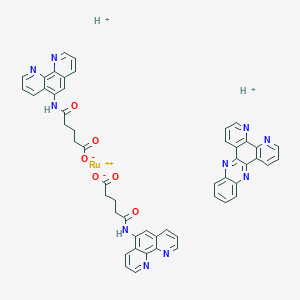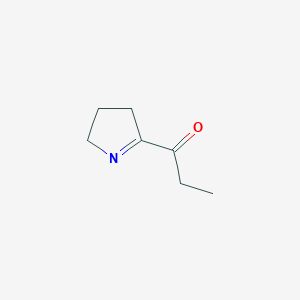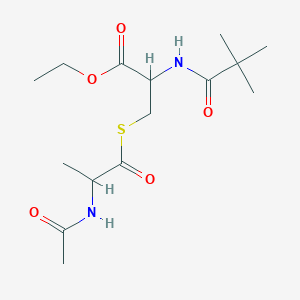
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate, also known as EADP, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid cysteine and has been found to have potential therapeutic applications in various fields of medicine.
作用机制
The mechanism of action of Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation.
生化和生理效应
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been found to reduce the levels of ROS and pro-inflammatory cytokines in various cell types, including cancer cells. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, its high cost and limited availability may limit its use in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies are also needed to determine the optimal dosage and administration route for Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate in various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate may increase its availability for research and potential clinical use.
Conclusion:
In conclusion, Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate can be synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of ethyl 3-bromo-2-(2,2-dimethylpropanoylamino)propanoate with sodium thiolate to produce ethyl 3-(2-mercapto-2-methylpropanamido)propanoate. This intermediate is then reacted with acetic anhydride to produce ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate, which is the final product.
科学研究应用
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicine. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation.
属性
CAS 编号 |
144965-09-3 |
|---|---|
产品名称 |
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate |
分子式 |
C15H26N2O5S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate |
InChI |
InChI=1S/C15H26N2O5S/c1-7-22-12(19)11(17-14(21)15(4,5)6)8-23-13(20)9(2)16-10(3)18/h9,11H,7-8H2,1-6H3,(H,16,18)(H,17,21) |
InChI 键 |
UPTPRIZTFCXRGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CSC(=O)C(C)NC(=O)C)NC(=O)C(C)(C)C |
规范 SMILES |
CCOC(=O)C(CSC(=O)C(C)NC(=O)C)NC(=O)C(C)(C)C |
同义词 |
pivaloyl-S-(N'-acetylalanyl)-cysteine ethyl ester SPM 5267 SPM-5267 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



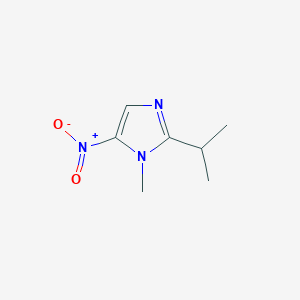
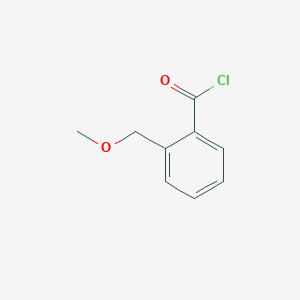

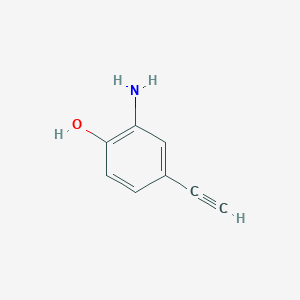
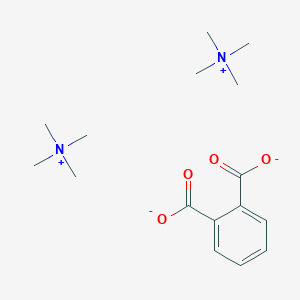
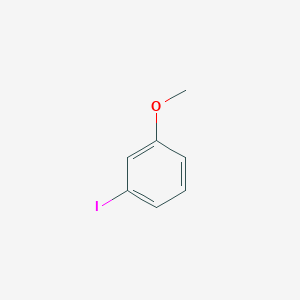
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
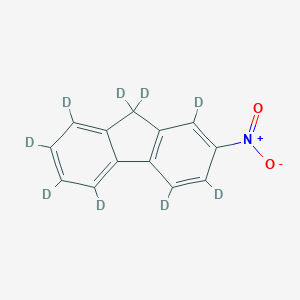

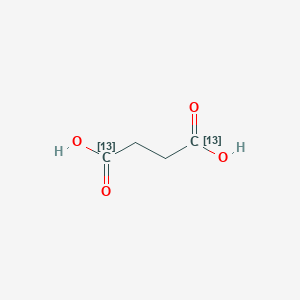
![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
